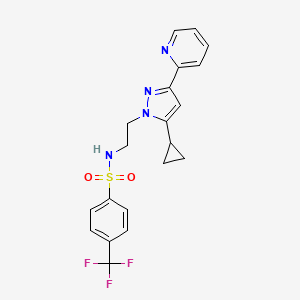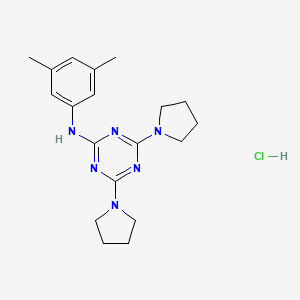![molecular formula C27H26N6 B3005329 N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 923147-85-7](/img/structure/B3005329.png)
N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related compounds involves several steps, including the displacement of nitro groups, hydrolysis, cyclodehydration, and polycondensation reactions. For instance, the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers involves nitro displacement by phenoxide ions, followed by acidic hydrolysis and cyclodehydration of the tetraacid . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidine-3,6-diamines as ACK1 inhibitors involves rigidifying an earlier series of compounds through a structured synthesis process . The discovery of CK1 inhibitors also follows a virtual screening and hit-to-lead optimization process, starting from a common-feature pharmacophore model .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of aromatic rings and nitrogen-containing heterocycles. The molecular and supramolecular structures of amino-substituted benzimidazole-pyrimidine hybrids reveal different combinations of hydrogen bonds that link molecules into framework structures . Similarly, the structures of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines show hydrogen-bonded sheets and three-dimensional frameworks, depending on whether they are hydrates or anhydrous forms .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse. For example, the oxidative cleavage of certain pyrimidine derivatives can lead to the formation of new compounds with different molecular structures . The synthesis of pyrazolo[3,4-d]pyrimidines from diacetylketene N,S-acetal involves condensation reactions followed by treatment with ammonium acetate . Additionally, the oxidative ring closure of Schiff base-type intermediates can produce highly substituted pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The polyimides synthesized from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties, with low dielectric constants . The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidine-3,6-diamines as ACK1 inhibitors are also noteworthy . The larvicidal activity of pyrimidine derivatives linked with morpholinophenyl groups indicates biological activity, which is influenced by the presence of electron-withdrawing groups .
Case Studies
In the context of case studies, the discovery of CK1 inhibitors involved the optimization of a lead compound that potently inhibits CK1, demonstrating the potential for therapeutic applications in cancer and central nervous system disorders . The antimicrobial activity of synthesized pyrimidine derivatives against various bacteria and fungi showcases the potential of these compounds as antimicrobial agents .
Applications De Recherche Scientifique
Synthesis and Biological Activity
A study by Gorle et al. (2016) discusses the synthesis of a series of pyrimidine derivatives linked with morpholinophenyl derivatives, showing significant larvicidal activity against third instar larvae. This research highlights the potential of such compounds in developing insecticides or pest control agents (Gorle et al., 2016).
Anticancer Activity
Abdellatif et al. (2014) synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one and evaluated their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. The study identified compounds with potent inhibitory activity, indicating the potential for developing new anticancer agents (Abdellatif et al., 2014).
Material Science and Polymer Research
Several studies focus on the synthesis and characterization of novel polymers and polyamides using derivatives of pyrazolo[3,4-d]pyrimidine. These materials exhibit desirable properties such as high thermal stability, solubility in organic solvents, and potential applications in advanced materials and coatings. For instance, Butt et al. (2005) and Yang et al. (1994, 1995) have contributed to this field by synthesizing aromatic polyamides and polyimides with high glass transition temperatures and degradation temperatures, suitable for various industrial applications (Butt et al., 2005), (Yang et al., 1994).
Enzymatic and Antimicrobial Applications
Hassan et al. (2022) report on the in vitro enzymatic evaluation of pyrazolo[1,5-a]pyrimidine derivatives, showcasing antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities. This study provides insights into the therapeutic potential of these compounds in treating various diseases (Hassan et al., 2022).
Novel Fluorescent Compounds
Alam et al. (2015) synthesized novel fluorescent Schiff base derivatives of 4-aminoantipyrine with large Stokes shifts and dual emission properties. These compounds have potential applications in bioimaging and molecular probes due to their unique optical properties (Alam et al., 2015).
Propriétés
IUPAC Name |
4-N-(3,5-dimethylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6/c1-18-9-11-21(12-10-18)16-28-27-31-25(30-22-14-19(2)13-20(3)15-22)24-17-29-33(26(24)32-27)23-7-5-4-6-8-23/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYKAWDZQKJDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)
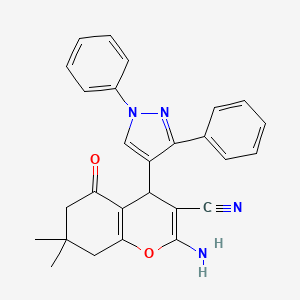
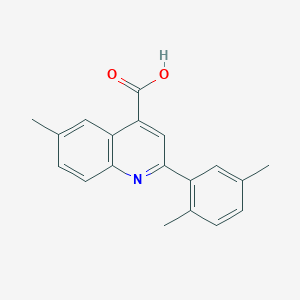
![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)
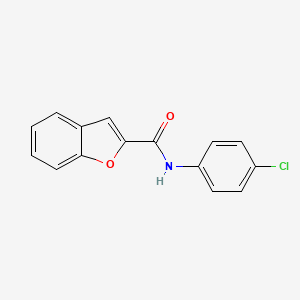
![2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone](/img/structure/B3005254.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)
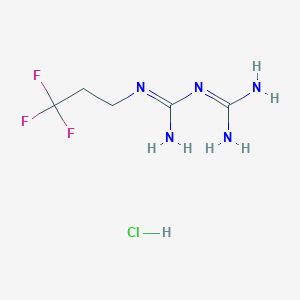
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)
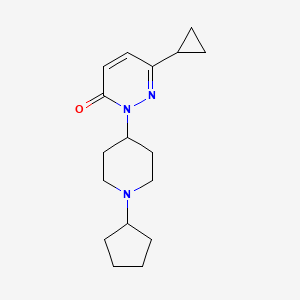
![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)
